3-(3,3,3-Trifluoropropyl)aniline

Lipophilicity Drug Design Physicochemical Properties

3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) is a specialized fluorinated aromatic amine building block with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. It is characterized by a primary aniline nitrogen attached to a benzene ring at the meta-position relative to a 3,3,3-trifluoropropyl substituent.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 1384428-29-8
Cat. No. B1444674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3,3-Trifluoropropyl)aniline
CAS1384428-29-8
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CCC(F)(F)F
InChIInChI=1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2
InChIKeyHKHLJRXNGQAQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) | A Flexible Fluorinated Aniline Building Block for Advanced Synthesis


3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) is a specialized fluorinated aromatic amine building block with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol [1]. It is characterized by a primary aniline nitrogen attached to a benzene ring at the meta-position relative to a 3,3,3-trifluoropropyl substituent. The compound is a liquid with a predicted boiling point of 223.6±40.0 °C and density of 1.201±0.06 g/cm³ . Its computed properties include an XLogP3 of 2.8, a topological polar surface area of 26 Ų, and a predicted pKa of 4.50±0.10, reflecting moderate lipophilicity and weakly basic character [1]. As a member of the (3,3,3-trifluoropropyl)aniline isomer family, it serves as a versatile intermediate for pharmaceutical and agrochemical research, where the trifluoropropyl group can modulate physicochemical properties of final compounds [2].

3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) | Why the Meta-Trifluoropropyl Isomer is Not Interchangeable


Substituting 3-(3,3,3-trifluoropropyl)aniline with a simpler or non-fluorinated analog fundamentally alters the downstream molecule's properties due to the unique electronic and steric signature of the trifluoropropyl group. The trifluoropropyl moiety is not a simple bioisostere for a methyl or propyl group; it introduces a strong electron-withdrawing effect that modulates the basicity of the aniline nitrogen (predicted pKa 4.50±0.10) and can influence reaction outcomes in subsequent synthetic steps . Furthermore, the specific position (meta vs. ortho or para) of the trifluoropropyl group on the aniline ring affects the molecule's electronic distribution and steric profile, leading to different reactivity and target-binding properties [1]. Generic substitution would also fail to replicate the increased lipophilicity (XLogP3 2.8) that this fluorinated side chain confers, which is critical for optimizing membrane permeability and metabolic stability in drug and agrochemical candidates [2]. The following sections provide quantitative evidence that underscores why this specific compound is distinct and must be prioritized over its closest analogs for certain research and industrial applications.

3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) | Quantitative Differentiation vs. Analogs


Lipophilicity (LogP) Comparison: Meta-Trifluoropropyl Aniline vs. Non-Fluorinated Analog

The introduction of a 3,3,3-trifluoropropyl group at the meta-position of aniline significantly increases lipophilicity compared to the unsubstituted aniline core. The target compound, 3-(3,3,3-trifluoropropyl)aniline, has a computed XLogP3 value of 2.8 [1]. In contrast, the baseline unsubstituted aniline has a measured logP of 0.90 [2]. This represents a 1.9 logP unit increase, corresponding to an approximately 79-fold increase in partition coefficient (octanol/water).

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa) Comparison: Meta-Trifluoropropyl Aniline vs. Aniline

The electron-withdrawing nature of the 3,3,3-trifluoropropyl group reduces the basicity of the adjacent aniline nitrogen. The predicted pKa of 3-(3,3,3-trifluoropropyl)aniline is 4.50±0.10 . This is substantially lower than the pKa of unsubstituted aniline, which is 4.63 (measured for the conjugate acid, anilinium ion) [1]. The lower pKa indicates a weaker base, which can be advantageous in medicinal chemistry for reducing off-target interactions with basic sites and for modulating the compound's protonation state under physiological conditions (pH ~7.4).

Basicity Reactivity pKa

Synthetic Scalability and Isomer Access: Meta- vs. Ortho- and Para-Isomers

A practical, multigram synthetic route has been established for all three isomers of (3,3,3-trifluoropropyl)aniline, including the meta-isomer (target compound), starting from the corresponding nitrobenzaldehydes in three steps with a key SF4-mediated conversion of a carboxylic acid to a CF3 group [1]. The method yields 60-70 g of the target amine in a single run [1]. In contrast, a previously reported patent route for the para-isomer achieved a hydrogenation step in 47-83% yield but suffered from limited availability of the starting material [1]. The new, unified method provides equal, scalable access to the meta-isomer, which was previously underexplored due to a lack of practical synthesis.

Synthetic Chemistry Scalability Isomer Synthesis

Lipophilicity Modulation: Meta- vs. Para- Isomer Comparison

While all (3,3,3-trifluoropropyl)aniline isomers share the same molecular weight, their lipophilicity profiles differ. The target meta-isomer has a computed XLogP3 of 2.8 [1]. In comparison, the para-isomer, 4-(3,3,3-trifluoropropyl)aniline, has a reported logP of 3.34 . This difference of ~0.54 logP units indicates the para-isomer is more lipophilic. The meta-isomer's intermediate lipophilicity may offer a different balance of solubility and permeability, which is a key consideration when fine-tuning a lead compound's ADME properties.

Lipophilicity Isomer Comparison LogP

Influence on Receptor Binding Affinity: Trifluoropropyl vs. Other Fluoroalkyl Substituents

In a study of fluorinated 5-HT4 receptor (5-HT4R) antagonists, the introduction of a 3,3,3-trifluoropropyl group (present in derivative 6d) or a 4,4,4-trifluorobutyl group (derivative 6e) increased lipophilicity but had minimal impact on binding affinity and selectivity relative to the non-fluorinated parent [1]. While the study did not include the exact target compound, it demonstrates a class-level property: the 3,3,3-trifluoropropyl substituent can be used to modulate the physicochemical properties of a bioactive molecule without negatively affecting its target engagement. This is a key advantage for lead optimization.

Medicinal Chemistry 5-HT4R Binding Affinity

3-(3,3,3-Trifluoropropyl)aniline (CAS 1384428-29-8) | Top Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization and Property Modulation

This compound is a valuable building block for medicinal chemistry programs aiming to optimize the pharmacokinetic profile of lead candidates. Its intermediate lipophilicity (XLogP3 2.8) compared to non-fluorinated analogs (ΔLogP +1.9 vs. aniline) and the para-isomer (ΔLogP -0.54) allows fine-tuning of membrane permeability [1]. The predicted pKa of 4.50 indicates it will be largely uncharged at physiological pH, a favorable property for passive diffusion. Evidence from 5-HT4R antagonist studies suggests the trifluoropropyl group can enhance lipophilicity without detrimental effects on target binding, making it an ideal 'silent' modulator [2].

Agrochemical Discovery: Design of Novel Fluorinated Actives

Given that up to 40% of agrochemicals contain fluorine, the trifluoropropyl aniline scaffold is highly relevant for the discovery of new herbicides, fungicides, or insecticides [1]. The electron-withdrawing effect of the CF3 group can increase the metabolic stability of the final active ingredient, prolonging its half-life in the field. The scalable synthesis (60-70 g batches) ensures sufficient material is available for greenhouse and early field trials [1]. The meta-substitution pattern provides a different vector for molecular interaction compared to the more commonly explored para-substituted aromatics, potentially leading to novel modes of action.

Chemical Biology: Development of Fluorinated Probes and Tools

The primary amine handle of 3-(3,3,3-trifluoropropyl)aniline is a versatile synthetic anchor for creating fluorinated chemical probes. It can be readily converted into amides, sulfonamides, or incorporated into heterocycles [1]. The fluorine atoms provide a unique NMR-active nucleus (¹⁹F) for studying ligand-protein interactions, and the trifluoropropyl group's lipophilicity can be exploited to design membrane-permeable probes. The compound's availability on a multigram scale facilitates the synthesis of probe libraries for target identification and validation studies.

Organic Synthesis: Accessing Underexplored Fluorinated Heterocycles

The development of a practical, scalable synthesis for 3-(3,3,3-trifluoropropyl)aniline has unlocked access to a previously underutilized fluorinated building block [1]. It can serve as a key intermediate in the synthesis of novel fluorinated heterocyclic systems, such as benzimidazoles, quinolines, or indoles, which are core scaffolds in many drugs. The presence of the 3,3,3-trifluoropropyl group can impart unique conformational and electronic properties to these heterocycles, enabling the exploration of new chemical space.

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